Dehydrofelodipine

Vue d'ensemble

Description

Dehydrofelodipine is a metabolite of felodipine, a calcium channel blocker used primarily for the treatment of hypertension. Felodipine is a dihydropyridine derivative that acts on vascular smooth muscle cells to reduce blood pressure. This compound retains some of the pharmacological properties of felodipine but is generally considered less active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydrofelodipine can be synthesized through the oxidative degradation of felodipine. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or methanol, and the temperature is maintained between 25°C to 50°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation of felodipine. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Dehydrofelodipine undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to felodipine under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: More oxidized derivatives of this compound.

Reduction: Felodipine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dehydrofelodipine has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of calcium channel blockers and their metabolites.

Biology: Investigated for its effects on vascular smooth muscle cells and its potential role in modulating blood pressure.

Medicine: Studied for its pharmacokinetic and pharmacodynamic properties in relation to felodipine.

Industry: Used in the development of analytical methods for the quantification of felodipine and its metabolites in pharmaceutical formulations.

Mécanisme D'action

Dehydrofelodipine exerts its effects by interacting with voltage-gated L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of calcium ions, it reduces muscle contractility and vasoconstriction, leading to a decrease in blood pressure. The compound also interacts with other calcium-binding proteins and enzymes, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Felodipine: The parent compound, more potent as a calcium channel blocker.

Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness: Dehydrofelodipine is unique in that it is a primary metabolite of felodipine and retains some of its pharmacological activity. Its presence in the body can influence the overall pharmacokinetic and pharmacodynamic profile of felodipine, making it an important compound for study in drug metabolism and pharmacology.

Activité Biologique

Dehydrofelodipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, and interactions with other substances, drawing from diverse research studies and findings.

This compound is a derivative of felodipine, characterized by the absence of a dihydropyridine ring hydrogen. This structural modification enhances its lipophilicity, allowing for better tissue penetration and a prolonged duration of action. The compound primarily functions by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

- Absorption : this compound exhibits high oral bioavailability, which can be influenced by food intake.

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial as it can lead to significant drug interactions, especially with substances that inhibit or induce these enzymes.

- Half-life : The elimination half-life ranges between 10 to 20 hours, allowing for once-daily dosing in clinical settings.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (approx. 60%) |

| Peak Plasma Concentration | 1-3 hours post-dose |

| Half-life | 10-20 hours |

| Metabolism | Hepatic (CYP3A4) |

Antihypertensive Effects

Clinical studies have demonstrated the efficacy of this compound in reducing systolic and diastolic blood pressure. A randomized controlled trial indicated that patients treated with this compound experienced significant reductions in blood pressure compared to placebo groups. The antihypertensive effect is dose-dependent, with higher doses leading to more pronounced effects.

Case Studies

- Case Study on Drug Interaction : A study highlighted the interaction between grapefruit juice and this compound. Grapefruit juice was found to significantly increase the plasma concentration of this compound due to its inhibitory effect on CYP3A4, leading to enhanced antihypertensive effects but also an increased risk of adverse effects such as hypotension .

- Long-term Efficacy Study : A longitudinal study assessed the long-term effects of this compound on cardiovascular outcomes in hypertensive patients. Results indicated that sustained use not only controlled blood pressure but also reduced the incidence of cardiovascular events over a five-year period.

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Peripheral edema

- Flushing

- Dizziness

- Palpitations

These side effects are typically dose-related and can often be managed by adjusting the dosage or switching to another antihypertensive agent.

Propriétés

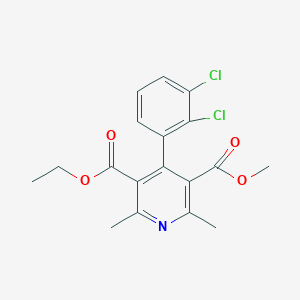

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242215 | |

| Record name | Dehydrofelodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96382-71-7 | |

| Record name | Dehydrofelodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrofelodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROFELODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.